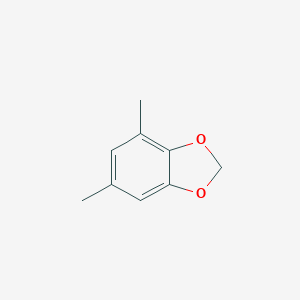

4,6-Dimethyl-1,3-benzodioxole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

125460-36-8 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

4,6-dimethyl-1,3-benzodioxole |

InChI |

InChI=1S/C9H10O2/c1-6-3-7(2)9-8(4-6)10-5-11-9/h3-4H,5H2,1-2H3 |

InChI Key |

LBRNQJBOHXMZEG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)OCO2)C |

Canonical SMILES |

CC1=CC(=C2C(=C1)OCO2)C |

Synonyms |

1,3-Benzodioxole, 4,6-dimethyl- |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethyl 1,3 Benzodioxole and Analogues

Strategies for the Construction of the 1,3-Benzodioxole (B145889) Ring System

The formation of the 1,3-benzodioxole ring is a key step in the synthesis of these compounds. Over the years, both traditional and novel methods have been developed to achieve this transformation efficiently.

Classical Approaches from Substituted Catechols and Dihalomethanes

A well-established and widely used method for synthesizing 1,3-benzodioxoles is the reaction of catechols with dihalomethanes. chemicalbook.commdma.chwikipedia.org This reaction, a variation of the Williamson ether synthesis, involves the nucleophilic attack of the catecholate dianion on the dihalomethane. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org The reaction is typically carried out in the presence of a base to deprotonate the catechol. mdma.ch Common dihalomethanes used include methylene (B1212753) chloride (CH₂Cl₂), methylene bromide (CH₂Br₂), and methylene iodide (CH₂I₂). mdma.ch

The choice of solvent and base can significantly influence the reaction's yield and efficiency. Aprotic polar solvents like dimethylformamide (DMF) are often employed. mdma.ch For instance, the reaction of catechol with methylene chloride in anhydrous DMF using potassium fluoride (B91410) (KF) as the catalyst can produce 1,3-benzodioxole in high yield. mdma.ch

Table 1: Classical Synthesis of 1,3-Benzodioxole from Catechol

| Reactants | Catalyst/Base | Solvent | Product | Yield |

| Catechol, Dihalomethane | Base | - | 1,3-Benzodioxole | - |

| Catechol, Methylene Chloride | KF | Anhydrous DMF | 1,3-Benzodioxole | 90% mdma.ch |

Novel Oxidative Formations of the 1,3-Benzodioxole Moiety

More recent research has focused on developing novel methods for constructing the 1,3-benzodioxole ring system, including oxidative approaches. These methods offer alternative pathways that can sometimes provide advantages in terms of reaction conditions or substrate scope.

One such novel approach involves the cytochrome P450-catalyzed oxidation of 1,3-benzodioxoles, which can lead to the formation of a 2-hydroxy derivative. This intermediate can then rearrange to form a 2-hydroxyphenyl formate, which can subsequently yield carbon monoxide or formate. nih.gov While this particular study focuses on the metabolism of 1,3-benzodioxoles, the initial monooxygenation to a 2-hydroxy derivative represents a potential oxidative route to functionalized benzodioxoles. nih.gov

Another innovative method is the electrochemical synthesis of fluorinated orthoesters from 1,3-benzodioxoles. d-nb.info This process involves the anodic conversion of 1,3-benzodioxoles to install a methoxy (B1213986) moiety at the heterocyclic skeleton. d-nb.info This electrochemical approach provides a safe and environmentally friendly transformation, as it uses electrons as the oxidant. d-nb.info

Furthermore, the formation of the methylenedioxy bridge has been observed in biosynthetic pathways. For example, the enzyme CYP81Q3 has been identified as being responsible for the formation of a methylenedioxy bridge in the biosynthesis of certain lignans. oup.com This enzymatic approach highlights the potential for biocatalytic methods in the synthesis of these structures.

Regioselective Introduction and Modification of Alkyl Substituents

The ability to selectively introduce and modify alkyl groups, such as methyl groups, on the benzodioxole scaffold is crucial for creating specific analogues like 4,6-dimethyl-1,3-benzodioxole. Various synthetic strategies have been developed to achieve this regioselectivity.

Directed Functionalization Strategies for Methyl Group Incorporation

Achieving regioselective methylation of the benzodioxole ring requires careful control of the reaction conditions and often involves the use of directing groups. While specific literature on the directed functionalization for the synthesis of this compound is not abundant in the provided search results, general principles of electrophilic aromatic substitution on substituted benzenes can be applied. The existing substituents on the benzodioxole ring will direct incoming electrophiles to specific positions.

For the synthesis of 1,3-Benzodioxole, 5-(methoxymethoxy)-4-methyl-, a methylation reaction using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base such as potassium carbonate can be employed to introduce the methyl group. evitachem.com

Palladium-Catalyzed Coupling Reactions in Benzodioxole Synthesis (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of substituted benzodioxoles. worldresearchersassociations.comresearchgate.net This reaction allows for the formation of carbon-carbon bonds between a halide (or triflate) and a boronic acid or ester, catalyzed by a palladium complex. worldresearchersassociations.com

In the context of benzodioxole synthesis, a bromo-substituted benzodioxole can be coupled with an appropriate boronic acid to introduce various substituents, including alkyl groups. For example, new 1,3-benzodioxole derivatives have been prepared in good yields using a Suzuki-Miyaura coupling reaction. worldresearchersassociations.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. researchgate.net

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions for a Benzodioxole Derivative

| Entry | Solvent | Base | Catalyst | Yield (%) |

| 5 | MeCN | - | - | 30 researchgate.net |

| 9 | Dioxane | - | - | 59 researchgate.net |

This table illustrates how the choice of solvent can significantly impact the yield of the Suzuki-Miyaura coupling reaction for a benzodioxole derivative.

C-H Functionalization Methodologies for Benzodioxole Scaffolds

Direct C-H functionalization has become an increasingly important strategy in organic synthesis, offering a more atom- and step-economical approach to creating carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods avoid the need for pre-functionalized starting materials, such as halides or organometallics.

Recent advancements have demonstrated the potential of C-H functionalization on benzodioxole scaffolds. A photocatalytic C-H gem-difunctionalization of 1,3-benzodioxoles has been developed for the synthesis of highly functionalized monofluorocyclohexenes. nih.govrsc.orgrsc.orgresearchgate.netrsc.org This method involves the direct single-electron oxidation of 1,3-benzodioxoles to generate a radical intermediate that can then undergo further reactions. nih.govrsc.orgrsc.orgresearchgate.netrsc.org

Furthermore, a photoinduced palladium-catalyzed C-H alkylation of unactivated arenes, including 1,3-benzodioxole, with alkyl bromides has been reported. d-nb.info This reaction proceeds under mild conditions and allows for the direct introduction of alkyl groups onto the aromatic ring. d-nb.info For 1,3-benzodioxole, a high yield of the alkylated product was observed due to the increased electron density of the aromatic ring. d-nb.info

Synthesis of Specific Dimethylated Benzodioxole Isomers

The synthesis of dimethylated benzodioxoles can be achieved through several routes, primarily depending on the desired substitution pattern on the aromatic ring or the dioxole moiety.

Targeted Synthesis of this compound

A general and efficient method for the C-methylation of phenols involves the modification of phenolic Mannich bases. tandfonline.com For instance, the synthesis of 3,6-dimethylcatechol has been achieved from catechol via a 3,6-bis(morpholinomethyl)catechol intermediate. tandfonline.com A similar approach could be adapted to produce 3,5-dimethylcatechol.

Once the catechol precursor is obtained, the formation of the 1,3-benzodioxole ring can be accomplished by reacting it with a methylenating agent. A common method involves the reaction of a catechol with a dihalomethane (like methylene chloride) in the presence of a base. google.com An alternative process utilizes reagents such as bis(dimethylamino)-t-butoxymethane in a suitable solvent like methylene chloride, which has been shown to effectively convert substituted catechols, such as 4-methylcatechol (B155104) and 4,5-dimethylcatechol, into their corresponding methylenedioxy derivatives. google.com

Proposed Synthetic Route:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Substituted Phenol | Formaldehyde, Secondary Amine (e.g., Morpholine) | Phenolic Mannich Base |

| 2 | Phenolic Mannich Base | Acetolysis followed by Hydrogenolysis | 3,5-Dimethylcatechol |

| 3 | 3,5-Dimethylcatechol | CH₂Cl₂, Base or Bis(dimethylamino)-t-butoxymethane | This compound |

Preparation of Related Dimethylated Benzodioxole Derivatives (e.g., 2,2-Dimethyl-1,3-benzodioxole, 2-Methoxy-2,4-dimethyl-1,3-benzodioxole)

The synthesis of benzodioxole analogues with methyl groups on the dioxole ring is a well-established process.

2,2-Dimethyl-1,3-benzodioxole: This compound, also known as acetone (B3395972) acetal (B89532) of catechol, is commonly prepared through the acid-catalyzed reaction of pyrocatechol (B87986) with acetone or an acetone equivalent like 2,2-dimethoxypropane (B42991). In a typical procedure, hydrogen chloride gas is introduced into a solution of pyrocatechol in acetone while cooling. prepchem.com The reaction mixture is subsequently worked up to yield the desired product. An alternative synthesis involves the reaction of pyrogallol (B1678534) with 2,2-dimethoxypropane in the presence of an acid catalyst like toluenesulphonic acid to produce the hydroxylated analogue, 4-hydroxy-2,2-dimethyl-1,3-benzodioxole. prepchem.com

Synthesis of 2,2-Dimethyl-1,3-benzodioxole

| Reactants | Reagent | Conditions | Yield | Reference |

|---|

2-Methoxy-2,4-dimethyl-1,3-benzodioxole: While a specific synthesis for this exact molecule is not detailed in the surveyed literature, its preparation can be inferred from methods used for similar structures. For example, the synthesis of 5-methoxy-2-methyl-2-propyl-1,3-benzodioxole has been reported. prepchem.com Generally, 2-alkoxy-2-alkyl-1,3-benzodioxoles can be synthesized by reacting the appropriate catechol with an orthoester in the presence of an acid catalyst. For the target compound, 3-methylcatechol (B131232) would be the required starting material, which would be reacted with an orthoacetate derivative to introduce the 2-methoxy-2-methyl-dioxole functionality.

Derivatization and Further Transformations of Benzodioxole Core Structures

The benzodioxole ring system is a versatile scaffold that can undergo various chemical transformations to produce a diverse range of derivatives.

Esterification and Hydrolysis Reactions

Esterification and subsequent hydrolysis are fundamental transformations used to modify and create functional derivatives of benzodioxole. A common starting material for these reactions is a benzodioxole carrying a carboxylic acid group or a related functional handle.

For example, 3,4-(methylenedioxy)phenylacetic acid can be efficiently converted to its methyl ester, methyl 2-(2H-1,3-benzodioxol-5-yl)acetate. nih.gov This esterification is typically carried out by reacting the acid with methanol (B129727) in the presence of an activating agent like oxalyl chloride at low temperatures. nih.gov The resulting ester can then be used in further reactions, such as Friedel-Crafts acylations, to introduce keto groups. nih.gov

The reverse reaction, hydrolysis, is used to convert ester derivatives back into their corresponding carboxylic acids. The benzodioxole aryl acetate (B1210297) derivatives can be hydrolyzed using a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a suitable solvent system. nih.govCurrent time information in Bangalore, IN. This process is often a key step in multi-step syntheses where the ester group serves as a protecting group for the carboxylic acid functionality. nih.gov

Summary of Esterification and Hydrolysis

| Reaction | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Esterification | 3,4-(Methylenedioxy)phenylacetic acid | Methanol, Oxalyl Chloride | Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate | nih.gov |

Cycloaddition Reactions in Benzodioxole Chemistry

Cycloaddition reactions provide powerful methods for constructing complex polycyclic systems incorporating the benzodioxole moiety. The 1,3-dipolar cycloaddition is a particularly useful strategy.

One application is the synthesis of spirooxindole-pyrrolidinyl derivatives containing a benzodioxole unit. This involves a three-component reaction where an azomethine ylide, generated in situ from the reaction of a 1,2-dicarbonyl compound and a secondary amino acid, undergoes a [3+2] cycloaddition with a dipolarophile like an α,β-unsaturated carbonyl compound attached to the benzodioxole scaffold. This method is noted for its high stereoselectivity and efficiency.

Another prominent example is the Huisgen 1,3-dipolar cycloaddition, often referred to as a "click reaction". prepchem.com In this approach, a benzodioxole derivative functionalized with an azide (B81097) group, such as 5-(azidomethyl)-6-bromobenzo[d] ontosight.aiepo.orgdioxole, reacts with an alkyne (e.g., phenylacetylene) in the presence of a copper(I) catalyst. prepchem.com This reaction proceeds with high regioselectivity to afford 1,4-disubstituted 1,2,3-triazole rings linked to the benzodioxole core. prepchem.com This triazole-linked product can then undergo further transformations, such as Suzuki-Miyaura coupling reactions. prepchem.com

Halogenation of Benzodioxole Ring Systems

The introduction of halogen atoms onto the benzodioxole aromatic ring is a critical transformation for creating intermediates used in cross-coupling reactions and for modulating biological activity. Electrophilic aromatic substitution is the most common pathway for halogenation.

Bromination: The direct bromination of 1,3-benzodioxole can lead to a mixture of products. However, para-selective bromination is often desired. Various protocols for electrophilic aromatic bromination exist, though many require harsh conditions or catalysts.

Chlorination: The benzodioxole ring can be chlorinated using various reagents. For instance, reacting 1,3-benzodioxole with chlorine in the presence of a radical initiator can lead to the formation of 2,2-dichloro-1,3-benzodioxole, an intermediate for other difluoro derivatives. A patent also describes the use of sulfuryl chloride for chlorination reactions on substituted benzodioxole systems.

The position of halogenation is influenced by the existing substituents on the ring. For example, in the synthesis of COX inhibitors, ortho- and meta-halogenated (iodo and bromo) benzoyl derivatives of benzodioxole acetic acid were prepared, with the halogen placement significantly impacting the final compound's conformation and activity. nih.gov

Article on this compound Cannot Be Generated

Following a comprehensive search for scientific literature and spectral data, it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the user's specified outline and inclusion of detailed data.

While general principles of these analytical techniques and data for related compounds like 1,3-benzodioxole and other derivatives are available, creating the requested article would require extrapolation and prediction of data rather than reporting established research findings. This would not meet the required standard of scientific accuracy and would violate the instruction not to introduce information outside the explicit scope of existing, verifiable data.

Therefore, without access to primary research data for this compound, it is not possible to construct the detailed article, complete with data tables, as outlined in the instructions.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 4,6-Dimethyl-1,3-benzodioxole (C₉H₁₀O₂), the theoretical exact mass of the molecular ion [M]⁺• can be calculated with precision.

This high level of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the identity of this compound. In a typical analysis, the experimentally measured mass would be expected to align with the theoretical mass within a narrow margin of error (typically < 5 ppm).

The fragmentation pattern under ionization can further support the structural assignment. Common fragmentation pathways for related benzodioxole structures often involve the loss of substituents and cleavage of the dioxole ring.

Table 1: Theoretical HRMS Data for this compound and Expected Fragments

| Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺• | C₉H₁₀O₂ | 150.0681 |

| [M-CH₃]⁺ | C₈H₇O₂ | 135.0446 |

This table is based on theoretical calculations and known fragmentation patterns of related aromatic compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, with minimal fragmentation. While this compound is a neutral molecule, it can be readily analyzed by ESI-MS in the presence of an appropriate acidic modifier or salt.

The analysis of 1,3-benzodioxole (B145889) derivatives has been performed using various mass spectrometry techniques, including ESI-MS, often in combination with tandem mass spectrometry (MS/MS) to study fragmentation pathways fishersci.com. For this compound, the expected ions in a positive-ion mode ESI mass spectrum would be:

[M+H]⁺: m/z 151.0759

[M+Na]⁺: m/z 173.0582

Tandem mass spectrometry (ESI-MS/MS) of the [M+H]⁺ precursor ion would provide further structural confirmation through collision-induced dissociation, likely yielding fragments consistent with those observed in other ionization methods.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not available in the reviewed literature, its solid-state characteristics can be inferred from the analysis of closely related 1,3-benzodioxole derivatives nih.gov.

Elucidation of Molecular Conformation and Stereochemistry

The 1,3-benzodioxole ring system is generally found to be nearly planar. The five-membered dioxole ring typically adopts a slight envelope conformation to relieve minor ring strain. In the case of this compound, the benzene (B151609) ring and the attached methyl and dioxole groups would be expected to be largely coplanar. The molecule is achiral and does not possess stereocenters, so its structure is fully described by its constitution and conformation. X-ray analysis would precisely define the orientation of the methyl groups relative to the benzodioxole plane.

Analysis of Intermolecular Interactions (e.g., C-H···O, π-π Stacking, Hydrogen Bonding)

In the absence of strong hydrogen bond donors or acceptors, the crystal packing of this compound would be primarily governed by weaker intermolecular forces. Based on crystal structures of other 1,3-benzodioxole derivatives, the following interactions would be anticipated:

π-π Stacking: The aromatic rings of adjacent molecules would likely engage in π-π stacking interactions, contributing significantly to the stability of the crystal lattice.

C-H···O Interactions: Weak hydrogen bonds between the carbon-hydrogen bonds of the methyl groups or the aromatic ring and the oxygen atoms of the dioxole ring on neighboring molecules are expected.

Studies on related compounds have demonstrated the importance of such interactions in defining the supramolecular architecture nih.gov.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The electronic properties of the 1,3-benzodioxole core give rise to characteristic absorption and emission spectra. The addition of methyl substituents is expected to modulate these properties.

Electronic Transitions and Optical Properties

The UV-Vis absorption spectrum of 1,3-benzodioxole derivatives is characterized by π → π* electronic transitions within the aromatic system science-softcon.de. The parent compound, 1,3-benzodioxole, exhibits absorption maxima in the ultraviolet region. The two methyl groups on the benzene ring in this compound act as auxochromes. As electron-donating groups, they are expected to cause a slight bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound.

Furthermore, the 1,3-benzodioxole skeleton is known to be fluorescent clockss.orgchemicalbook.com. This fluorescence arises from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀) after initial absorption of UV light. Consequently, this compound is also predicted to be fluorescent, likely emitting in the near-UV or blue region of the spectrum. The methyl substituents may also influence the fluorescence quantum yield and lifetime.

Table 2: Predicted Spectroscopic Properties of this compound in a Nonpolar Solvent

| Property | Predicted Value/Region | Basis of Prediction |

|---|---|---|

| UV Absorption (λₘₐₓ) | ~290-300 nm | Based on 1,3-benzodioxole with expected bathochromic shift from two methyl groups. |

| Fluorescence Emission (λₘₐₓ) | ~320-340 nm | Based on known fluorescence of the 1,3-benzodioxole core and typical Stokes shift. |

| Primary Electronic Transition | π → π* | Characteristic of the aromatic benzodioxole system. |

This table contains predicted values based on the known properties of the 1,3-benzodioxole parent compound and general principles of spectroscopy.

Solvatochromic Behavior of Benzodioxole Derivatives

The phenomenon of solvatochromism, where the absorption and/or emission spectra of a compound are sensitive to the polarity of the surrounding solvent, has been a subject of significant interest in the study of 1,3-benzodioxole derivatives. This behavior provides valuable insights into the electronic structure of these molecules and their interactions with the solvent environment. Variations in solvent polarity can directly impact the energy distribution in the excited state of these compounds. researchgate.netbookpi.org

Research into the solvatochromic properties of various 1,3-benzodioxole derivatives has been conducted using spectroscopic techniques such as UV-visible absorption and fluorescence spectroscopy, often complemented by quantum chemical calculations. bookpi.orgresearchgate.net These studies aim to create a comprehensive understanding of the photophysical properties of these molecules. The interactions between the solute (the benzodioxole derivative) and the solvent are typically investigated using established models such as the Lippert-Mataga, Kamlet, and Catalan approaches. researchgate.net

A key finding in the study of benzodioxole derivatives is that the dipole moment in the excited state is generally greater than that in the ground state. researchgate.netbookpi.orgresearchgate.net This indicates that upon excitation, the molecule becomes more polar. As a consequence, an increase in the Stokes shift is observed with increasing solvent polarity. researchgate.netbookpi.org This phenomenon can be attributed to specific solute-solvent interactions. The redshift observed in the emission spectra is a result of an effective intermolecular interface with the excited state of the polar solvents, which arises from a significant distinction between the solute's excited state and the distribution of the ground state charge. researchgate.netbookpi.org

To illustrate the solvatochromic behavior of a representative benzodioxole derivative, the spectroscopic data for (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d] researchgate.netresearchgate.netdioxol-5-yl)prop-2-en-1-one (a compound referred to as E47MBD1 in some studies) in various solvents are presented below. The data includes the absorption maxima (νa), emission maxima (νf), and the Stokes shift (νa - νf).

| Solvent | Absorption Maxima (νa) (nm) | Emission Maxima (νf) (nm) | Stokes Shift (νa - νf) (nm) |

|---|---|---|---|

| Cyclohexane (B81311) | 380 | 450 | 70 |

| Dioxane | 382 | 465 | 83 |

| Ethyl Acetate (B1210297) | 383 | 475 | 92 |

| Acetonitrile | 385 | 490 | 105 |

| Methanol (B129727) | 390 | 510 | 120 |

| Ethanol | 392 | 515 | 123 |

The data in the table demonstrates a clear trend: as the polarity of the solvent increases (from cyclohexane to ethanol), both the absorption and emission maxima shift to longer wavelengths (a redshift). More significantly, the Stokes shift progressively increases, indicating a greater stabilization of the more polar excited state in more polar solvents. This is consistent with the principle that the energy difference between the ground and excited states is reduced in polar solvents due to stronger dipole-dipole interactions.

The analysis of solvatochromic data, such as that presented for the representative benzodioxole derivative, allows for the estimation of the excited state dipole moment. This is a crucial parameter for understanding the electronic and photophysical properties of these molecules and can be valuable in the design of new materials with specific optical properties.

Computational and Theoretical Investigations of 4,6 Dimethyl 1,3 Benzodioxole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4,6-Dimethyl-1,3-benzodioxole. These methods are used to determine the molecule's most stable three-dimensional shape (its geometry) and the distribution of electrons within it (its electronic structure).

Density Functional Theory (DFT) Studies (e.g., B3LYP)

Density Functional Theory (DFT) is a prominent computational method for investigating the electronic properties of molecules. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly used to optimize molecular geometries and predict various properties. For this compound, a DFT study would typically calculate and report bond lengths, bond angles, and dihedral angles. These calculations have shown for the parent 1,3-benzodioxole (B145889) that the five-membered dioxole ring is not perfectly planar. A similar non-planar, or 'puckered', conformation would be expected for the 4,6-dimethyl derivative.

Ab Initio and Semi-Empirical Computational Methods (e.g., HF, MP2, AM1, PM3)

Ab initio (from the beginning) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based directly on theoretical principles without the inclusion of experimental data. These methods provide a fundamental, albeit computationally intensive, way to explore molecular geometry and energetics. Studies on the parent 1,3-benzodioxole have utilized these methods to confirm its non-planar structure.

Semi-empirical methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are based on the Hartree-Fock formalism but are simplified with parameters derived from experimental data. These methods are computationally less demanding and are suitable for larger molecules, offering a faster way to predict molecular properties, though sometimes with lower accuracy than DFT or ab initio methods.

Analysis of Molecular Orbitals and Reactivity Descriptors

The electronic behavior and chemical reactivity of a molecule are governed by the arrangement and energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is key to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reaction. For derivatives of 1,3-benzodioxole, the HOMO is typically located on the electron-rich benzodioxole ring system.

Mulliken Charge Distribution and Electrostatic Potential Maps

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, indicating how electron density is distributed among the atoms. This information helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. In 1,3-benzodioxole derivatives, the oxygen atoms of the dioxole ring consistently show significant negative Mulliken charges, identifying them as primary sites for electrophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a clear picture of charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For benzodioxole derivatives, the most negative regions are typically found around the oxygen atoms.

Conformational Dynamics and Stereoelectronic Effects

The non-planar nature of the 1,3-benzodioxole ring system is a key feature influencing its chemical and biological properties. Theoretical studies have been instrumental in understanding the forces that govern its three-dimensional structure.

The non-planarity of the 1,3-benzodioxole ring is largely attributed to the anomeric effect. This stereoelectronic phenomenon involves the donation of electron density from a lone pair on one oxygen atom into the adjacent carbon-oxygen antibonding (σ*) orbital. acs.org This interaction is maximized in a non-planar conformation. acs.org

Ab initio calculations and Natural Bond Orbital (NBO) analysis have been employed to study the conformational preferences of 1,3-benzodioxole. acs.org Geometry optimizations at various levels of theory (HF, B3LYP, and MP2) consistently indicate that a puckered (Cₛ) conformer is more stable than a planar (C₂ᵥ) one. acs.org The primary stabilizing interaction is the hyperconjugative interaction between the oxygen lone pair (nₚ) and the σ*CO orbital. acs.orgresearchgate.net

However, the fusion of the benzene (B151609) ring to the dioxole ring in 1,3-benzodioxole leads to a lower barrier to planarity compared to 1,3-dioxole (B15492876). acs.orgresearchgate.net This is due to competitive interactions between the benzene ring and the p orbitals of the oxygen atoms, which partially suppresses the anomeric effect. acs.orgresearchgate.net Spectroscopic studies have determined the barrier to planarity in the ground state to be approximately 164 cm⁻¹ (1.96 kJ/mol), which is lower than that of 1,3-dioxole (275 cm⁻¹). researchgate.netacs.org In the S1(π,π*) electronic excited state, this barrier increases to 264 cm⁻¹ (3.16 kJ/mol). researchgate.net

One-dimensional potential energy functions have been calculated to describe the ring-puckering motion, providing a quantitative measure of the anomeric effect's influence. mdpi.comnih.gov These theoretical models are in reasonable agreement with experimental data obtained from far-infrared and Raman spectroscopy. acs.orgmdpi.com

Computational modeling has been essential in determining the ring-puckering potential energy function and understanding the vibrational modes of 1,3-benzodioxole. Far-infrared and Raman spectroscopy, coupled with quantum mechanical computations, have been used to analyze the large-amplitude vibrations that define the molecule's conformation. researchgate.net

Studies have determined a two-dimensional potential energy surface for 1,3-benzodioxole in terms of its ring-puckering and ring-flapping coordinates. mdpi.com The energy minima are found at puckering and flapping angles of ±24° and ∓3°, respectively, with a barrier to planarity of 164 cm⁻¹. acs.org These findings are supported by the analysis of vibronic energy levels from laser-induced fluorescence spectra of jet-cooled molecules. researchgate.net

Vibrational frequency calculations using methods like B3LYP have been performed to complement spectroscopic data for 1,3-benzodioxole derivatives, such as 5-nitro-1,3-benzodioxole. orientjchem.orgscispace.com These calculations aid in the assignment of various vibrational modes, including C-O-C stretching, CH₂ wagging, twisting, and rocking modes. orientjchem.orgscispace.com For instance, in 5-nitro-1,3-benzodioxole, the asymmetric and symmetric C-O-C stretching vibrations are calculated to be around 1224, 1160, 1046, and 1027 cm⁻¹. orientjchem.orgscispace.com

Molecular Modeling and Docking Studies for Mechanistic Insights into Molecular Recognition

The 1,3-benzodioxole scaffold is present in numerous biologically active compounds, making it a valuable subject for molecular modeling and docking studies to understand its interactions with protein targets. tandfonline.commdpi.com

Molecular docking studies have been conducted to investigate the interactions of 1,3-benzodioxole derivatives with various protein targets, providing insights into their potential therapeutic applications.

Cytochrome P450: The 1,3-benzodioxole moiety is known to inhibit microsomal cytochrome P450 enzymes. mdpi.comnih.gov This property has been exploited in drug design to enhance the bioavailability of co-administered drugs. mdpi.comnih.gov Molecular docking studies have helped to elucidate the binding modes of these derivatives within the active site of cytochrome P450 enzymes, such as CYP51. semanticscholar.org

SIRT1: Some benzodioxole-based thiosemicarbazone derivatives have been identified as potential inhibitors of Sirtuin 1 (SIRT1), a protein involved in cellular regulation. mdpi.comdntb.gov.uaanadolu.edu.tr Docking studies of these compounds with SIRT1 have been performed to understand the mechanism of inhibition and to guide the design of more potent inhibitors. mdpi.comdntb.gov.uaanadolu.edu.tr

Tubulin: The 1,3-benzodioxole ring is a common feature in several antimitotic agents that bind to tubulin, inhibiting its polymerization. tandfonline.comresearchgate.net Molecular docking simulations have been used to study the binding of 1,3-benzodioxole-tagged dacarbazine (B1669748) and noscapine (B1679977) derivatives to tubulin. tandfonline.comresearchgate.netnih.govresearchgate.net These studies help to identify key interactions between the ligands and amino acid residues in the tubulin binding pocket. tandfonline.com

Computational simulations provide detailed information about the binding modes and interaction energies of 1,3-benzodioxole derivatives with their protein targets. These simulations are crucial for predicting the affinity and selectivity of potential drug candidates.

For instance, in the case of tubulin inhibitors, docking studies have shown that 1,3-benzodioxole derivatives can form hydrogen bonds and electrostatic interactions with key residues such as Pro162B, Met166B, Thr198B, Trp407A, and His406A. tandfonline.com The calculated binding energies from these simulations help in ranking the potency of different derivatives. For example, certain 1,3-benzodioxole-tagged dacarbazine derivatives have shown good binding energies with tubulin. tandfonline.com Similarly, the binding affinities of 1,3-benzodioxole-derived ionic liquids with tubulin have been calculated, with values such as -384.47 kJ/mol and -355.74 kJ/mol being reported. researchgate.netresearchgate.net

The following table summarizes the binding energies of some 1,3-benzodioxole derivatives with their respective protein targets:

| Compound Class | Protein Target | Binding Energy (kcal/mol or kJ/mol) | Reference |

| 1,3-Benzodioxole-tagged Dacarbazine Derivatives | Tubulin | -339.98 kcal/mol (Compound 1), -338.16 kcal/mol (Compound 2) | tandfonline.com |

| 1,3-Benzodioxole-derived Ionic Liquids | Tubulin | -384.47 kJ/mol ([Pip-Lid]OAc), -355.74 kJ/mol ([Pip-Lid]OTf) | researchgate.netresearchgate.net |

| Benzodioxole-based Thiosemicarbazone | SIRT1 | Not explicitly stated, but docking was performed. | mdpi.comdntb.gov.uaanadolu.edu.tr |

| 1,3-Benzodioxole-imidazole derivative | Cytochrome P450 (CYP51) | Not explicitly stated, but docking was performed. | semanticscholar.org |

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational stability of the ligand-protein complex in a solvated environment. acs.org MD simulations can reveal how the ligand and protein adapt to each other over time and how water molecules mediate their interactions. mdpi.com

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions on the Dimethylbenzodioxole Core

The 1,3-benzodioxole (B145889) ring system is inherently activated towards electrophilic aromatic substitution due to the electron-donating nature of the oxygen atoms in the dioxole ring. The presence of two additional methyl groups in 4,6-Dimethyl-1,3-benzodioxole further enhances the electron density of the aromatic ring, making it highly susceptible to attack by electrophiles. The substitution pattern is directed by the combined influence of the methylenedioxy and methyl groups.

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur at the available positions on the benzene (B151609) ring. The directing effects of the existing substituents would favor substitution at the 5- and 7-positions.

Nitration: The nitration of benzodioxole derivatives can be achieved using various nitrating agents. For instance, the nitration of 1,3-benzodioxole with nitric acid in acetic acid yields 5-nitro-1,3-benzodioxole. mdpi.com Similarly, 5-methyl-1,3-benzodioxole (B1360083) can be nitrated to produce 5-methyl-6-nitrobenzo[d] tandfonline.comnih.govdioxole. nih.gov Given the activating nature of the methyl groups in this compound, nitration is expected to proceed readily, likely yielding a mixture of mono-nitro derivatives at the 5- and 7-positions. The sensitivity of the methylenedioxy ring to strongly acidic conditions, which can lead to ring-opening, necessitates careful control of the reaction environment. nih.gov

Halogenation: Bromination of electron-rich aromatic systems like 1,3-benzodioxole can be accomplished using reagents such as N-bromosuccinimide (NBS). acs.org The use of NBS under visible-light photoredox conditions can enhance the electrophilicity of the bromine atom, leading to efficient aromatic bromination while minimizing side reactions like benzylic bromination. acs.org For this compound, this would likely lead to the formation of bromo-derivatives at the less sterically hindered aromatic positions.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are fundamental for introducing acyl and alkyl groups onto aromatic rings. byjus.com The acylation of 1,3-benzodioxole has been studied in a continuous flow process using a heterogeneous catalyst, demonstrating the feasibility of this transformation. nih.gov Given the high electron density of the 4,6-dimethylated analog, Friedel-Crafts reactions are expected to proceed with high reactivity. For example, Friedel-Crafts acylation with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst would likely yield the corresponding ketones. psu.edu However, the strong activating nature of the ring could lead to poly-substitution if the reaction conditions are not carefully controlled. psu.edu

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |

| Nitration | HNO₃, Acetic Acid | 5-Nitro-4,6-dimethyl-1,3-benzodioxole and 7-Nitro-4,6-dimethyl-1,3-benzodioxole |

| Bromination | NBS, CH₃CN, Visible Light | 5-Bromo-4,6-dimethyl-1,3-benzodioxole and 7-Bromo-4,6-dimethyl-1,3-benzodioxole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4,6-dimethyl-1,3-benzodioxole and 7-Acyl-4,6-dimethyl-1,3-benzodioxole |

Oxidative Pathways and Radical Chemistry of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole moiety is susceptible to oxidative transformations, which can proceed through various metabolic and chemical pathways. These reactions often involve the formation of radical intermediates and can lead to the opening of the dioxole ring.

A key reaction in the radical chemistry of 1,3-benzodioxoles is the abstraction of a hydrogen atom from the methylene (B1212753) bridge (the C-2 position). This process generates a 1,3-benzodioxol-2-yl radical. This radical is a key intermediate in a number of transformations. For instance, in photocatalytic processes, the single-electron oxidation of a 1,3-benzodioxole can lead to a radical cation, which upon deprotonation, forms the 1,3-benzodioxol-2-yl radical. acs.org This radical can then participate in various coupling reactions, such as the addition to α,β-unsaturated compounds. acs.org

The formation of this radical has also been implicated in the photoinitiation of polymerization, where the benzodioxole derivative acts as a co-initiator by donating a hydrogen atom. psu.edu

The oxidation of 1,3-benzodioxole derivatives can lead to the formation of catechol metabolites through the cleavage of the methylenedioxy bridge. This process is often mediated by cytochrome P450 enzymes. nih.govmdpi.com The metabolic activation typically begins with the O-demethylenation of the 1,3-benzodioxole, resulting in the formation of a catechol. nih.gov This catechol can then be further oxidized to an electrophilic ortho-quinone. nih.gov This pathway is a significant aspect of the metabolism of many naturally occurring and synthetic compounds containing the 1,3-benzodioxole scaffold.

In some cases, oxidative rearrangements of substituted benzodioxole derivatives can be utilized in synthesis. For example, the oxidation of apiol aldehyde derivatives, which contain a benzodioxole core, can lead to the formation of phenols and subsequently quinones through a Baeyer-Villiger type reaction. rsc.org

Photochemical Reactions and Photoinduced Transformations

The 1,3-benzodioxole system can participate in a range of photochemical reactions. The absorption of light can lead to the formation of excited states that undergo various transformations.

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of 1,3-benzodioxoles. acs.org Through the use of a suitable photocatalyst, 1,3-benzodioxoles can undergo single-electron oxidation to form a radical cation. This intermediate can then engage in a variety of reactions, including C-H functionalization. For example, a photocatalytic C-H gem-difunctionalization of 1,3-benzodioxoles with two different alkenes has been developed for the synthesis of highly functionalized monofluorocyclohexenes. acs.orgthieme-connect.de

Furthermore, benzodioxole derivatives have been investigated as photoinitiators for free radical polymerization. rsc.org In these systems, the benzodioxole moiety can act as a hydrogen donor, initiating the polymerization process upon exposure to light.

Reactions Involving the Methyl Substituents (e.g., Benzylic Oxidation, Alkylation)

The methyl groups attached to the aromatic ring of this compound are susceptible to reactions characteristic of benzylic positions.

Benzylic Oxidation: The benzylic C-H bonds of the methyl groups are weaker than typical alkyl C-H bonds and are therefore more readily oxidized. mdpi.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize benzylic carbons to carboxylic acids. mdpi.com In the case of this compound, this would be expected to yield the corresponding dicarboxylic acid derivative. The reaction of alkyl-substituted benzenes with o-chloranil at elevated temperatures has also been shown to result in benzylic oxidation, leading to the formation of 1,3-benzodioxole derivatives. researchgate.netchadsprep.com

Benzylic Bromination: The methyl groups can undergo free-radical bromination at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under photochemical conditions. ugr.eslibretexts.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. gla.ac.uk This provides a route to introduce a bromine atom onto the methyl groups, which can then serve as a handle for further functionalization through nucleophilic substitution reactions. ontosight.ai

Alkylation: While less common, the alkylation of the methyl groups of this compound could potentially be achieved under specific conditions. Catalytic systems have been developed for the alkylation of methyl groups on N-heteroarenes with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. d-nb.info Applying such a methodology to this compound could potentially lead to the elongation of the methyl side chains.

Table 2: Reactions Involving the Methyl Substituents of this compound

| Reaction Type | Reagents and Conditions | Predicted Major Product |

| Benzylic Oxidation | KMnO₄, heat | 1,3-Benzodioxole-4,6-dicarboxylic acid |

| Benzylic Bromination | NBS, Benzoyl Peroxide, CCl₄, heat | 4,6-Bis(bromomethyl)-1,3-benzodioxole |

| Benzylic Alkylation | R-OH, Catalyst (e.g., Iridium complex) | 4,6-Di(alkyl)-1,3-benzodioxole (speculative) |

Advanced Academic Applications and Future Research Directions

Role as Versatile Building Blocks in Complex Organic Synthesis

The structural framework of 4,6-dimethyl-1,3-benzodioxole makes it a valuable precursor and intermediate in the synthesis of more complex molecules. Its benzodioxole core is a key feature in numerous natural products and pharmacologically active compounds.

Precursors for Heterocyclic Compound Synthesis

The 1,3-benzodioxole (B145889) moiety is a fundamental structural unit found in a wide array of biologically active heterocyclic compounds. worldresearchersassociations.com Researchers are increasingly utilizing derivatives of 1,3-benzodioxole as starting materials for the synthesis of novel heterocyclic systems with potential applications in medicine and materials science. For instance, the synthesis of new heterocyclic compounds derived from (6-bromobenzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)methanol has been successfully achieved in good yields. worldresearchersassociations.com This process involved several steps, including Appel conditions, nucleophilic substitution, and a Huisgen 1,3-dipolar cycloaddition reaction, ultimately leading to a 1,2,3-triazole derivative. worldresearchersassociations.com Subsequent Suzuki-Miyaura coupling reactions with various boronic acids furnished the desired heterocyclic products. worldresearchersassociations.com Such synthetic strategies highlight the utility of the benzodioxole scaffold in constructing complex molecular architectures.

Furthermore, the development of methods for the C–H gem-difunctionalization of 1,3-benzodioxoles opens new avenues for creating highly functionalized monofluorinated cyclohexenes. rsc.org This photocatalytic approach allows for the stepwise radical addition to different alkenes, demonstrating the versatility of the benzodioxole core in complex annulation reactions. rsc.org The ability to introduce various functional groups onto the benzodioxole ring system is crucial for tuning the properties of the final heterocyclic compounds.

| Starting Material | Reaction Type | Key Intermediates | Final Product Class | Ref |

| (6-bromobenzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)methanol | Appel, Nucleophilic substitution, Cycloaddition, Suzuki-Miyaura coupling | 5-(azidomethyl)-6-bromobenzo[d] Current time information in Bangalore, IN.nih.govdioxole, 1-((6-bromobenzo[d] Current time information in Bangalore, IN.nih.govdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Substituted 1,2,3-triazoles | worldresearchersassociations.com |

| 1,3-Benzodioxoles | Photocatalytic C–H gem-difunctionalization | gem-Difluoroalkenes | Monofluorinated cyclohexenes | rsc.org |

Intermediates in the Synthesis of Biomimetic Compounds and Analogues (e.g., Coenzyme Q Analogues)

The structural similarities between benzodioxole derivatives and naturally occurring biomolecules make them valuable intermediates in the synthesis of biomimetic compounds. A notable example is their use in creating analogues of Coenzyme Q (CoQ), a vital component of the mitochondrial electron transport chain. nih.gov CoQ consists of a quinone head group and a polyisoprenoid tail, and its biosynthesis is a complex multi-step process. nih.gov

Inspired by the structure of Coenzyme Q₀, which has a methyl-1,4-quinone core, researchers have designed and synthesized new analogues. nih.gov These synthetic efforts aim to modify the structure to enhance specific properties, such as antimicrobial activity. For example, thiolated CoQ analogues have shown promise as antibacterial agents against Gram-positive bacteria. nih.gov The synthesis of these analogues often involves the use of precursors that can be chemically modified to introduce the desired functional groups, and benzodioxole derivatives can serve as such precursors due to their adaptable chemical nature.

Integration into Materials Science and Photochemistry

The photophysical properties of this compound and its derivatives have garnered significant interest in the fields of materials science and photochemistry. These properties are being harnessed to develop novel materials with specific light-emitting and sensing capabilities.

Design of Photoluminescent Materials and Photoinitiators

Benzodioxole derivatives are being explored for their potential in creating photoluminescent materials. Some derivatives exhibit fluorescence, and their emission properties can be tuned by modifying their chemical structure. researchgate.net For example, a new class of fluorescent dyes based on 1,3-benzodioxole and Current time information in Bangalore, IN.nih.gov-dioxolo[4.5-f] Current time information in Bangalore, IN.nih.govbenzodioxole has been synthesized. researchgate.net These dyes are characterized by large Stokes shifts and long fluorescence lifetimes, making them suitable for various imaging and sensing applications. researchgate.net

In the realm of photopolymerization, benzodioxole derivatives have been investigated as co-initiators for photoinitiating systems. medicaljournalssweden.seresearchgate.net For instance, in dental resin composites, the commonly used camphorquinone (B77051) (CQ)-amine photoinitiator system can lead to discoloration and toxicity issues. medicaljournalssweden.se Benzodioxole compounds have been proposed as alternative hydrogen donors for CQ-based systems, potentially reducing cytotoxicity and improving the color stability of the cured material. medicaljournalssweden.seresearchgate.net The efficiency of these benzodioxole-based co-initiators is influenced by the substituents on the phenyl ring. researchgate.net

| Application | Compound/System | Key Feature | Potential Advantage | Ref |

| Photoluminescent Dyes | 1,3-Dioxolo[4.5-f] Current time information in Bangalore, IN.nih.govbenzodioxole derivatives | Large Stokes shift, long fluorescence lifetime | Enhanced imaging and sensing capabilities | researchgate.net |

| Photoinitiators | Benzophenone/Benzodioxole systems | Hydrogen donation from benzodioxole | Reduced cytotoxicity and yellowing in photopolymers | researchgate.net |

| Dental Resin Co-initiators | Camphorquinone/Benzodioxole systems | Alternative to amine co-initiators | Improved biocompatibility and color stability | medicaljournalssweden.se |

Development of Fluorescent Probes and Chemosensors

The ability of benzodioxole derivatives to exhibit changes in their fluorescence properties upon interaction with specific analytes makes them promising candidates for the development of fluorescent probes and chemosensors. These sensors can be designed to detect a variety of species, including metal ions and biologically relevant molecules. mdpi.comfrontiersin.org

The design of these chemosensors often involves incorporating a benzodioxole moiety as part of a larger molecular framework that includes a fluorophore and a recognition site for the target analyte. nih.govnih.gov For example, a novel fluorescent chemosensor based on a calix medicaljournalssweden.secrown derivative bearing 1,3,4-oxadiazole (B1194373) units has been synthesized for the selective detection of copper(II) ions. frontiersin.org The fluorescence of this sensor is quenched in the presence of Cu²⁺, providing a clear signal for its detection. frontiersin.org Similarly, fluorescent probes are being developed for detecting aldehydes, which are important in various biological and industrial processes. nih.gov

Theoretical Design and Prediction of Novel Benzodioxole Derivatives

Computational chemistry and molecular modeling play a crucial role in the rational design and prediction of novel benzodioxole derivatives with desired properties. Theoretical studies provide valuable insights into the structure-activity relationships of these compounds, guiding synthetic efforts and accelerating the discovery of new applications.

Theoretical investigations can predict the photophysical properties of benzodioxole derivatives, such as their absorption and fluorescence spectra. researchgate.net By understanding how different substituents and structural modifications affect these properties, researchers can design new molecules with optimized performance for applications like photoluminescent materials and fluorescent probes. For instance, studies on the solvatochromic behavior of 1,3-benzodioxole derivatives help in understanding the influence of solvent polarity on their electronic transitions. researchgate.net

Furthermore, molecular docking studies are employed to predict the binding affinity and interaction modes of benzodioxole derivatives with biological targets. najah.eduacs.org This is particularly important in drug discovery, where these compounds are being investigated for their potential as modulators of various receptors and enzymes. For example, novel benzodioxole derivatives have been designed and evaluated as inhibitors of cyclooxygenase (COX) enzymes and as potential neuroprotective agents acting on AMPA receptors. nih.govacs.org These theoretical predictions, when correlated with experimental results, provide a powerful tool for the development of new therapeutic agents.

Rational Design Principles for Tailoring Molecular Properties

Rational design of molecules like this compound is a cornerstone of modern chemistry, enabling the precise tuning of chemical and physical properties for specific applications. This process relies on a deep understanding of structure-property relationships, which are elucidated through a combination of computational modeling and empirical studies.

The molecular architecture of this compound, featuring a rigid benzodioxole core with two methyl substituents, provides a unique platform for modification. The core 1,3-benzodioxole skeleton is known to be non-planar, a conformation influenced by the anomeric effect, which involves hyperconjugative interaction between an oxygen lone pair (n_p) orbital and an antibonding σ*CO orbital. This inherent structural feature can be modulated by substituents on the benzene (B151609) ring.

The placement of electron-donating methyl groups at the C4 and C6 positions specifically influences the electronic landscape of the molecule. These groups increase the electron density of the aromatic ring, which can, in turn, enhance its reactivity and interaction with other chemical species. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these effects. chimicatechnoacta.ru By calculating parameters such as the molecular electrostatic potential (MEP) surface, researchers can identify the electrophilic and nucleophilic sites within the molecule, thereby predicting its reactive behavior. nih.gov

Future research in the rational design of this compound derivatives could involve:

Introducing diverse functional groups: Replacing the methyl groups or adding substituents at other available positions on the aromatic ring could systematically alter properties like solubility, polarity, and electronic characteristics. Studies on other benzodioxole derivatives have shown that introducing electron-donating or electron-withdrawing groups significantly impacts reactivity. researchgate.net

Computational Screening: Employing computational tools to screen a virtual library of this compound derivatives can predict their properties before undertaking complex synthesis. nih.govrsc.org This approach saves resources and accelerates the discovery of molecules with desired functionalities.

Fine-tuning for specific applications: By understanding how structural modifications affect molecular properties, scientists can tailor derivatives of this compound for targeted applications, such as creating advanced polymers or designing molecules with specific optical properties.

Research into Corrosion Inhibition Mechanisms

The use of organic compounds as corrosion inhibitors for metals and alloys is a significant area of industrial and academic research. Heterocyclic compounds containing oxygen, nitrogen, and/or sulfur atoms, along with aromatic rings, are particularly effective. nih.gov The 1,3-benzodioxole scaffold fits this description, and its derivatives are studied for their potential as corrosion inhibitors. researchgate.net

The proposed mechanism for corrosion inhibition by molecules like this compound involves the adsorption of the molecule onto the metal surface. This forms a protective barrier that isolates the metal from the corrosive medium. mdpi.com The adsorption process can be twofold: physisorption, involving electrostatic interactions, and chemisorption, where coordinate covalent bonds form between the inhibitor and the metal. nih.govmdpi.com The heteroatoms (oxygen) and the π-electrons of the benzene ring in this compound act as primary centers for adsorption. The electron-donating methyl groups at the C4 and C6 positions increase the electron density on the benzene ring, enhancing its ability to coordinate with vacant d-orbitals of the metal, thereby strengthening the adsorption bond.

Theoretical and experimental methods are employed to investigate these mechanisms:

Quantum Chemical Studies: Computational chemistry provides significant insight into the inhibitor-metal interaction. chimicatechnoacta.ru Key parameters are calculated to predict the inhibition efficiency of a molecule. researchgate.net

| Parameter | Symbol | Significance in Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency. researchgate.net |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, forming a feedback bond and strengthening the interaction. researchgate.net |

| Energy Gap | ΔE (ELUMO - EHOMO) | A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency. nih.gov |

| Dipole Moment | μ | A higher dipole moment may facilitate stronger electrostatic interaction with the metal surface, although there is no universal correlation with inhibition efficiency. researchgate.net |

Electrochemical Techniques: These experimental methods validate the theoretical predictions and provide quantitative data on inhibition performance.

Potentiodynamic Polarization (PDP): This technique determines the corrosion current density (Icorr) and corrosion potential (Ecorr). A significant decrease in Icorr in the presence of the inhibitor indicates effective corrosion protection. The shift in Ecorr helps classify the inhibitor as anodic, cathodic, or mixed-type. sci-hub.seacs.org An inhibitor is typically considered mixed-type if the displacement in Ecorr is less than 85 mV. sci-hub.se

Electrochemical Impedance Spectroscopy (EIS): EIS studies the metal/solution interface. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases due to the replacement of water molecules by the adsorbing inhibitor molecules. acs.orgmdpi.com

Future research on this compound as a corrosion inhibitor would likely involve comprehensive studies combining DFT calculations with electrochemical tests on various metals (e.g., mild steel, copper) in different corrosive media (e.g., HCl, H2SO4). mdpi.comajchem-a.com Investigating the adsorption behavior, typically by fitting experimental data to adsorption isotherms like the Langmuir isotherm, would further elucidate the mechanism of the protective film formation. nih.govmdpi.com

Q & A

Q. What are the established synthetic routes for 4,6-Dimethyl-1,3-benzodioxole, and what experimental parameters are critical for optimizing yield?

The synthesis of benzodioxole derivatives often involves condensation reactions under controlled conditions. For example, refluxing substituted precursors in absolute ethanol with catalytic glacial acetic acid (e.g., 4–6 hours at 80–100°C) is a common method to form heterocyclic structures, as demonstrated in analogous triazole syntheses . Mild reaction conditions (e.g., low-temperature catalysis) are critical for preventing side reactions, particularly when functionalizing sensitive positions like the 4,6-dimethyl groups . Characterization via -NMR and -NMR is essential to confirm regioselectivity, while GC-MS or HPLC can assess purity.

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction remains the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used to model electron density maps and validate bond lengths/angles, especially for benzodioxole systems with steric hindrance from methyl groups . For example, hydrogen-bonding networks in acyl hydrazide derivatives were resolved using SHELXPRO, highlighting the importance of high-resolution data (<1.0 Å) for accurate refinement .

Advanced Research Questions

Q. How can researchers address contradictions between spectroscopic data and computational predictions for this compound derivatives?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) not captured in static computational models. Triangulating data from multiple techniques is recommended:

- DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) to predict NMR chemical shifts and compare with experimental values .

- Variable-temperature NMR : Identify rotameric equilibria or solvent effects that may skew spectral assignments .

- Solid-state vs. solution data : Contrast X-ray structures with solution-phase IR/Raman spectra to assess environmental influences .

Q. What mechanistic insights guide the design of this compound derivatives for biological activity studies?

The benzodioxole scaffold’s electron-rich aromatic system facilitates interactions with biological targets (e.g., enzymes or DNA). To evaluate bioactivity:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins, focusing on π-π stacking and hydrophobic interactions .

- In vitro assays : Screen for antimicrobial or anticancer activity via microbroth dilution (MIC) or MTT assays, referencing protocols for structurally similar aldehydes .

- Metabolic stability : Assess oxidative degradation pathways using LC-MS to identify vulnerable positions (e.g., methyl groups prone to demethylation) .

Q. How can advanced spectroscopic techniques resolve ambiguities in the reactivity of this compound under oxidative conditions?

Oxidative transformations (e.g., quinone formation) require precise monitoring:

- EPR spectroscopy : Detect radical intermediates during oxidation with agents like m-CPBA .

- In situ FTIR : Track carbonyl formation (e.g., 1700–1750 cm) in real-time to map reaction kinetics .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulae of transient intermediates, such as epoxides or diols .

Methodological Considerations

- Data validation : Cross-reference crystallographic data (CCDC entries) with computational models to identify lattice energy discrepancies .

- Synthetic scalability : Optimize solvent systems (e.g., ethanol vs. DMF) to balance reaction efficiency and purification feasibility .

- Ethical reporting : Disclose limitations in spectral resolution or computational approximations to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.